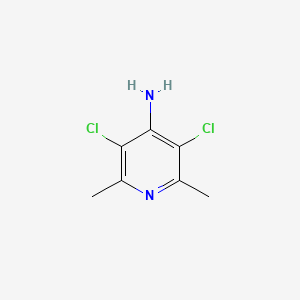

3,5-Dichloro-2,6-dimethylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,6-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNQBQLXQVSYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345557 | |

| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-40-0 | |

| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Introduction: 3,5-Dichloro-2,6-dimethylpyridin-4-amine is a halogenated heterocyclic compound belonging to the substituted pyridine family. Pyridine derivatives are fundamental building blocks in modern organic chemistry, serving as crucial precursors for a wide range of pharmacologically active compounds and agrochemicals.[1][2] This particular molecule, characterized by its dichlorinated and dimethylated pyridine core with a C4-amino group, has documented phytotoxic properties and has been utilized as a carboxyl herbicide.[3] Its structural motifs suggest significant potential as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science, drawing parallels with other aminopyridine derivatives that exhibit antimicrobial and anti-cancer activities.[4]

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Chemical and Physical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The physical and chemical properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 50978-40-0 | [3] |

| Molecular Formula | C₇H₈Cl₂N₂ | [3] |

| Molecular Weight | 191.05 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=C(C(=N1)C)Cl)N)Cl | [3] |

| Physical State | Solid (inferred from related compounds) | [1] |

| Solubility | Expected to have limited solubility in non-polar solvents and greater solubility in polar organic solvents. The pyridine nitrogen allows for hydrogen bonding, but the chlorine atoms increase hydrophobicity.[1] | - |

Section 2: Synthesis and Purification

The synthesis of substituted pyridines often involves multi-step processes. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a logical pathway can be constructed based on established pyridine chemistry and protocols for analogous compounds.[2] The general strategy involves the chlorination of a suitable lutidine (dimethylpyridine) precursor followed by amination.

Representative Synthetic Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Causality Note: This protocol is a representative example adapted from the synthesis of similar chlorinated aminopyridines.[2] The choice of reagents and conditions is critical for achieving regioselectivity and high yield.

-

Chlorination of 2,6-Lutidine-N-oxide: 2,6-Lutidine is first oxidized to its N-oxide to activate the pyridine ring for electrophilic substitution. The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux. This step is designed to introduce chlorine atoms onto the pyridine ring, primarily at the 2, 4, and 6 positions.

-

Selective Amination: The resulting polychlorinated intermediate is subjected to nucleophilic aromatic substitution. By carefully controlling reaction conditions (temperature, pressure, and solvent), an amino group can be selectively introduced at the C4 position, displacing a chlorine atom. This reaction is often performed using ammonia in a suitable solvent.

-

Work-up and Isolation: After the reaction is complete, the excess solvent and reagents are removed under reduced pressure. The residue is neutralized, often with a basic solution like sodium bicarbonate.[2] The crude product is then extracted into an organic solvent (e.g., chloroform).[2]

-

Purification: The crude product is purified to isolate the desired compound. Column chromatography on silica gel is a standard and effective method.[2] A solvent system such as ethyl acetate in petroleum ether is typically employed to elute the product. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods as described in Section 4.

Section 3: Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Amino Group: The primary amine at the C4 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

-

Pyridine Ring: The nitrogen atom in the ring is basic and can be protonated or alkylated. The electron-withdrawing chlorine atoms deactivate the ring towards electrophilic substitution but may activate it for further nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atoms under harsh conditions.

-

Chloro Substituents: The chlorine atoms are relatively unreactive to nucleophilic displacement but are key to the molecule's electronic properties and potential biological activity.

Established and Potential Applications

-

Agrochemicals: The compound is known to be phytotoxic and has been used as a carboxyl herbicide for controlling clopidol-resistant weeds.[3] This activity is a direct application of its chemical properties in an agricultural context.

-

Pharmaceutical Intermediates: Halogenated pyridines are valuable intermediates in drug discovery.[2] The structural class of substituted aminopyridines has shown promise in various therapeutic areas. For instance, derivatives of 4-aminopyridine have been investigated for antimicrobial and anti-cancer properties.[4]

-

Drug Discovery Building Block: This molecule can serve as a scaffold for building more complex molecules. A notable example from a related class is MGL-3196, a highly selective thyroid hormone receptor β agonist developed for treating dyslipidemia, which features a dichlorinated phenyl ring attached to a pyridazinone core.[5] This highlights the utility of the dichloro-aromatic motif in designing selective therapeutic agents.

Section 4: Spectroscopic Characterization

Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet, ~2.5 ppm) and the amine protons (broad singlet, variable chemical shift). The absence of aromatic C-H protons on the ring is a key feature. |

| ¹³C NMR | Resonances for the two equivalent methyl carbons, and four distinct aromatic carbons (C2/C6, C3/C5, and C4). The carbons attached to chlorine will be shifted downfield. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (191.05 g/mol ). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching, and aromatic C-C/C-N stretching vibrations. |

Protocol: NMR Sample Preparation and Analysis

Self-Validation Principle: Proper sample preparation and instrument calibration are essential for obtaining reproducible and trustworthy data. A known internal standard is used for accurate chemical shift referencing.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often a good choice for compounds with amine protons to ensure their observation.[6]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 300 MHz or higher).[6]

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure and assess purity.

Section 5: Safety, Handling, and Storage

Given the high toxicity of related compounds like N,N-dimethylpyridin-4-amine and other chlorinated pyridines, this compound must be handled with extreme caution.[7]

Hazard Summary

| Hazard Class | GHS Statement | Source (from related compounds) |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | [7] |

| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [7] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [7] |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects |

Safe Handling Workflow

Caption: A workflow for the safe handling of toxic chemical solids.

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Exposure Controls: Do not eat, drink, or smoke in the laboratory. Avoid contact with skin, eyes, and clothing. If skin contact occurs, wash immediately and gently with plenty of soap and water and seek immediate medical attention.[7]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Conclusion

This compound is a substituted pyridine with established utility in agrochemicals and significant, untapped potential as a building block in medicinal chemistry and materials science. Its synthesis, while requiring careful control, follows established principles of heterocyclic chemistry. The compound's reactivity is centered around its nucleophilic amino group and the electronically modified pyridine core. Due to the high toxicity associated with this class of compounds, strict adherence to safety protocols is paramount. This guide provides the foundational knowledge for researchers to handle, utilize, and explore the full potential of this versatile chemical intermediate.

References

-

Thermo Fisher Scientific. (2010, January 4). Safety Data Sheet for 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,5-Dichloro-2,6-dimethylpyridin-4-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-dichloro-2,6-dimethyl-N-(4-methylphenyl)-4-pyridinamine [1H NMR]. Retrieved from [Link]

-

Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o97. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine. Retrieved from [Link]

-

Zhang, J., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. De Gruyter. Retrieved from [Link]

-

PubMed. (2008). 3,5-Dichloro-6-methyl-pyridin-2-amine. Retrieved from [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist.... Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved from [Link]

-

Ashokan, A., et al. (2021). 4-Amino-3,5-dichloropyridine. IUCrData, 6(3), x210253. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

molecular structure of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Introduction

This compound (CAS No: 50978-40-0) is a substituted pyridine derivative that serves as a valuable chemical intermediate and a subject of study in medicinal and agrochemical research.[1][2] Its structure, featuring a pyridine core flanked by two chlorine atoms, two methyl groups, and an amine functional group, imparts a unique combination of steric and electronic properties. These characteristics make it a versatile building block for the synthesis of more complex molecules.[2] This guide provides a comprehensive technical overview of its molecular structure, detailing the analytical methodologies required for its characterization and exploring its significance in modern chemical development. While noted for its phytotoxic properties, the dichloropyridine scaffold is also of significant interest in drug discovery for developing novel therapeutic agents.[1][3]

Core Molecular & Physicochemical Properties

The foundational attributes of a molecule dictate its reactivity, solubility, and potential biological interactions. For this compound, the combination of electron-donating (methyl, amine) and electron-withdrawing (chloro, pyridine nitrogen) groups creates a nuanced electronic profile critical for its function as a synthetic precursor.

| Property | Value | Source |

| CAS Number | 50978-40-0 | [1][4][5] |

| Molecular Formula | C₇H₈Cl₂N₂ | [1][4][5] |

| Molecular Weight | 191.06 g/mol | [4] |

| SMILES | CC1=C(Cl)C(N)=C(Cl)C(C)=N1 | [4] |

| InChI | 1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) | [5] |

Computational analysis provides further insight into the molecule's behavior in various chemical environments.

| Computational Parameter | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts membrane permeability and drug transport characteristics. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.587 | Indicates moderate lipophilicity, influencing solubility and bioavailability. | [4] |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. | [4] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds. | [4] |

Synthesis and Characterization Workflow

A comprehensive understanding of a molecule's structure is achieved through a logical workflow, beginning with its synthesis and proceeding through a funnel of increasingly detailed analytical techniques.

Experimental Protocol: Proposed Synthesis

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, commonly used to convert pyridine-N-oxides or hydroxypyridines to their corresponding chloro-derivatives. The reaction proceeds via electrophilic substitution.

-

Reaction Setup: To a solution of 2,6-dimethylpyridin-4-amine precursor (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5-10 equivalents) cautiously under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution to pH 7-8 using a saturated solution of sodium bicarbonate (NaHCO₃) or potassium hydroxide (KOH). This must be done in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as chloroform (CHCl₃) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent to yield the pure product.[6]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and elucidating the two-dimensional structure of the molecule.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition via the mass-to-charge ratio (m/z) and isotopic distribution. The presence of two chlorine atoms creates a highly characteristic M, M+2, and M+4 isotopic pattern.

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 195 | ~10.5 | [M+4]⁺ (due to ²Cl³⁷Cl) |

| 193 | ~65 | [M+2]⁺ (due to ¹Cl³⁷Cl) |

| 191 | 100 | [M]⁺ (Molecular Ion, due to ²Cl³⁵Cl) |

| 176 | Variable | [M-CH₃]⁺ (Loss of a methyl group) |

| 156 | Variable | [M-Cl]⁺ (Loss of a chlorine atom) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Introduce a small quantity of the purified solid sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole), which separates them based on their m/z ratio.

-

Detection: Record the abundance of each ion to generate a mass spectrum.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Frequency (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretching | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretching | Methyl Groups (-CH₃) |

| 1640 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1580 - 1450 | C=C and C=N Aromatic Stretching | Pyridine Ring |

| 800 - 700 | C-Cl Stretching | Aryl Halide |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Finely grind a few milligrams of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Press the homogenous mixture into a thin, transparent pellet using a hydraulic press. The transparency is crucial for allowing infrared light to pass through.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a detailed map of the carbon-hydrogen framework. Due to the molecule's symmetry, the two methyl groups and the two chlorine atoms are chemically equivalent.

¹H NMR (Predicted Data in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ |

| ~2.4 - 2.6 | Singlet | 6H | C2-CH₃, C6-CH₃ |

¹³C NMR (Predicted Data in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 |

| ~145 | C-4 |

| ~120 | C-3, C-5 |

| ~20 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Processing: Apply a Fourier transform to the raw data (FID) to generate the spectrum. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS reference.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Based on data from the closely related compound 3,5-Dichloro-6-methylpyridin-2-amine, the molecules are expected to form centrosymmetric dimers in the crystal lattice, linked by pairs of intermolecular N—H···N hydrogen bonds.[6][7] This R²₂(8) ring motif is a common and stabilizing interaction in such crystal structures.

Representative Crystallographic Data (from a related structure[6])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7670 |

| b (Å) | 3.8037 |

| c (Å) | 15.4129 |

| β (°) | 104.990 |

| Volume (ų) | 723.01 |

| Z (Molecules/unit cell) | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[6]

-

Structure Solution: Process the diffraction data (integration, scaling, and absorption correction). Solve the structure using direct methods (e.g., SHELXS).

-

Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Locate hydrogen atoms from a difference Fourier map and refine their positions.[6][8]

Significance in Research and Development

The 3,5-dichloro-4-aminopyridine scaffold is a cornerstone in the development of bioactive molecules.

-

Agrochemicals: As a phytotoxic compound, it serves as a lead structure for developing new herbicides.[1] The chlorine substituents are crucial for modulating the molecule's herbicidal activity and environmental persistence.

-

Pharmaceuticals: Halogenated pyridines are key intermediates for pharmacologically active compounds.[6] The specific substitution pattern can be tailored to interact with biological targets. For instance, a complex derivative, MGL-3196, is a highly selective thyroid hormone receptor β (THR-β) agonist that entered clinical trials for treating dyslipidemia, demonstrating the therapeutic potential of this chemical class.[3] The dichlorophenyl moiety in its structure is a direct extension of the core theme present in this compound.

Conclusion

This compound is a molecule of significant interest, defined by its symmetrically substituted pyridine core. A comprehensive structural characterization relies on a synergistic application of spectroscopic and crystallographic techniques. Mass spectrometry confirms its identity, IR spectroscopy identifies its functional groups, and NMR spectroscopy elucidates its precise atomic connectivity. Ultimately, single-crystal X-ray diffraction provides an unambiguous three-dimensional view, revealing the key intermolecular forces that govern its solid-state architecture. The insights gained from this multi-faceted analysis are crucial for leveraging this compound as a versatile precursor in the rational design of new agrochemicals and pharmaceuticals.

References

- Biosynth. (n.d.). This compound | 50978-40-0.

- SpectraBase. (n.d.). 3,5-dichloro-2,6-dimethyl-N-(4-methylphenyl)-4-pyridinamine - Optional[1H NMR] - Spectrum.

- Solubility of Things. (n.d.). 3,5-Dichloro-2,6-dimethylpyridin-4-one.

- ChemScene. (n.d.). This compound | 50978-40-0.

- LGC Standards. (n.d.). This compound.

- Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.

- Sigma-Aldrich. (n.d.). 3,5-DICHLORO-N-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-PYRIDINAMINE AldrichCPR.

- Sigma-Aldrich. (n.d.). 3,5-DICHLORO-N-(3-CHLOROPHENYL)-2,6-DIMETHYL-4-PYRIDINAMINE AldrichCPR.

- Grotenhuis, P. A. M., & Pritz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.

- LGC Standards. (n.d.). This compound.

- Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.

- Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid. Der Pharmacia Lettre, 9(5), 117-132.

- ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.

- Arctom Scientific. (n.d.). CAS NO. 56960-80-6 | 3,5-dichloro-4,6-dimethylpyridin-2-amine.

- Wikipedia. (n.d.). 4-Dimethylaminopyridine.

- BenchChem. (n.d.). Spectroscopic Data of 3,5-Dichloroaniline: A Technical Guide.

- Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methyl-pyridin-2-amine. PubMed.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.

- Shooter, D., et al. (2017). Crystal structure and Hirshfeld analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane.

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.

- Purushothaman, M., et al. (2014). 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile.

Sources

- 1. biosynth.com [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound [lgcstandards.com]

- 6. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dichloro-6-methyl-pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3,5-Dichloro-2,6-dimethylpyridin-4-amine (CAS No: 50978-40-0), a key substituted pyridine derivative. In the absence of publicly available experimental spectra, this document leverages advanced predictive methodologies to generate and interpret the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. The predicted data is critically evaluated against experimental data from structurally analogous compounds to ensure the highest degree of scientific validity. This guide is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering detailed protocols for spectroscopic analysis and a deep understanding of the structure-spectra correlations for this class of molecules.

Introduction

This compound is a halogenated and alkylated 4-aminopyridine derivative. Its structural complexity, featuring a dense arrangement of functional groups on the pyridine core, makes a thorough spectroscopic characterization essential for unambiguous identification, purity assessment, and understanding its chemical behavior. Substituted pyridines are prevalent motifs in medicinal chemistry and materials science, and a detailed understanding of their spectroscopic signatures is paramount for advancing research and development.

This guide moves beyond a simple listing of predicted values. As a Senior Application Scientist, the emphasis is on the "why" behind the data. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing insights that are field-proven and scientifically robust. Each section is designed to be a self-validating system, where predictions are logically grounded in the established principles of spectroscopy and corroborated by empirical data from similar chemical entities.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, offering a rationale for the predicted chemical shifts and multiplicities.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the title compound is predicted to be relatively simple, reflecting the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are expected to be deshielded due to the aromatic ring and will likely appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace amounts of water. The chemical shift can be highly dependent on solvent and concentration. |

| ~2.4 | Singlet | 6H | 2 x -CH₃ | The two methyl groups at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a single peak. Their position is downfield from typical alkyl protons due to their attachment to the aromatic pyridine ring. |

Comparative Analysis: Experimental data for 2-Amino-4,6-dimethylpyridine shows the methyl protons at δ 2.17 and 2.33 ppm and the amino protons at δ 4.4 ppm.[1] The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions in our target molecule is expected to deshield the methyl protons, shifting them further downfield, which is consistent with our prediction of ~2.4 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155 | C2, C6 | These carbons are attached to both the nitrogen atom and a methyl group. The electronegativity of the nitrogen causes a significant downfield shift. |

| ~145 | C4 | This carbon is attached to the amino group. The -NH₂ group is electron-donating through resonance but slightly electron-withdrawing inductively. The net effect, combined with its position in the heterocyclic ring, places it in this downfield region. |

| ~118 | C3, C5 | These carbons are directly bonded to chlorine atoms. The strong electron-withdrawing inductive effect of chlorine significantly deshields these carbons, but this is counteracted by the halogen's ability to donate electron density via resonance (the gamma-gauche effect), resulting in a chemical shift that is not as far downfield as might be expected. |

| ~20 | -CH₃ | The methyl carbons are in a typical range for sp³-hybridized carbons attached to an aromatic ring. |

Comparative Analysis: In 2,6-lutidine (2,6-dimethylpyridine), the C2/C6 carbons appear at δ 157.1 ppm, C3/C5 at δ 120.7 ppm, C4 at δ 137.2 ppm, and the methyl carbons at δ 24.5 ppm. The introduction of the amino group at C4 in our target molecule is expected to cause an upfield shift for C4 and C3/C5 due to its electron-donating character, which aligns with our predictions. Conversely, the chlorine atoms at C3 and C5 will have a complex effect, but the predicted shifts are within a reasonable range for halogenated pyridines.

Experimental Protocol for NMR Data Acquisition

This protocol is a self-validating system designed to ensure high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amino groups to slow down proton exchange and sharpen the -NH₂ signal.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[2]

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment with a 90° pulse.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Set a spectral width of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 1-2 seconds are necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.[3]

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectrum

Table 3: Predicted Major IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H stretching (asymmetric and symmetric) | Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. |

| ~1640 | Strong | N-H bending (scissoring) | This strong absorption is characteristic of the scissoring deformation of the -NH₂ group. |

| ~1570, ~1450 | Strong to Medium | C=C and C=N stretching (aromatic ring) | The pyridine ring gives rise to several characteristic stretching vibrations in this region. |

| ~1100 | Strong | C-Cl stretching | The stretching vibration of the carbon-chlorine bond in an aromatic system typically appears in this region. |

| ~850 | Strong | C-H out-of-plane bending | The substitution pattern on the pyridine ring will influence the exact position of this band. |

Comparative Analysis: The experimental IR spectrum of 4-aminopyridine shows N-H stretching bands around 3430 and 3300 cm⁻¹, an N-H bend at 1645 cm⁻¹, and ring stretching modes around 1590 and 1500 cm⁻¹.[4] The presence of methyl and chloro substituents in our target molecule will likely shift these frequencies slightly, but the overall pattern is expected to be similar, validating our predictions.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) method is appropriate.

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.[5]

-

-

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.[5]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula is C₇H₈Cl₂N₂. The nominal molecular weight is 190 g/mol . However, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, the mass spectrum will show three peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms) - This will be the most abundant peak in the cluster.

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) - The intensity will be approximately 65% of the M⁺ peak.

-

[M+4]⁺: (containing two ³⁷Cl atoms) - The intensity will be approximately 10% of the M⁺ peak.

-

Therefore, we predict to see peaks at m/z 190, 192, and 194 with an approximate intensity ratio of 100:65:10.

-

-

Key Fragmentation Pattern: A common fragmentation pathway for pyridine derivatives is the loss of a methyl group. Therefore, a significant fragment ion is expected at [M-15]⁺, which would also exhibit a dichlorinated isotopic pattern.

Comparative Analysis: The mass spectrum of 4-Amino-2,6-dichloropyridine shows a molecular ion peak cluster with a base peak at m/z 162 (C₅H₄³⁵Cl₂N₂⁺) and a significant [M+2]⁺ peak at m/z 164.[6] This confirms the expected isotopic pattern for a dichlorinated pyridine derivative and supports our prediction for the target molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile, thermally stable compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250 °C.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will ensure good separation and elution of the compound.

-

MS Ion Source: The ion source temperature is typically set to 230 °C.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[7]

-

Mass Analyzer: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and significant fragments.

-

Sources

- 1. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Aminopyridine [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3,5-Dichloro-2,6-dimethylpyridin-4-amine: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, a crucial parameter for its application in pharmaceutical and chemical research. This guide provides a comprehensive overview of its predicted solubility in various organic solvents, the underlying physicochemical principles, and detailed protocols for experimental determination.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, influencing the rate and extent of drug absorption. Poor solubility can lead to erratic and incomplete absorption, diminished therapeutic efficacy, and challenges in formulation development. This compound, a substituted pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective utilization in drug design, synthesis, and formulation.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key properties of this compound are summarized below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₈Cl₂N₂ | [1] |

| Molecular Weight | 191.06 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | [2] |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | 2.58744 | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

The presence of the pyridine nitrogen and the primary amine group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the two chlorine atoms and two methyl groups contribute to the molecule's lipophilicity, suggesting an affinity for non-polar organic solvents. The calculated LogP value of 2.58744 indicates a moderate level of lipophilicity.

Predicted Solubility in Organic Solvents: A Qualitative and Quantitative Estimation

Based on the principles of "like dissolves like" and the physicochemical properties of this compound and its analogs, a predicted solubility profile in common organic solvents can be established.

Qualitative Solubility Predictions:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to their ability to act as hydrogen bond acceptors and their relatively high polarity. Chlorinated solvents such as dichloromethane and chloroform are also likely to be good solvents due to dipole-dipole interactions and the presence of chlorine atoms in both the solute and the solvent.

-

Moderate Solubility: Expected in alcohols such as methanol and ethanol . While these are polar protic solvents capable of hydrogen bonding, the non-polar regions of the target molecule might limit its complete dissolution. Ketones like acetone and esters like ethyl acetate are also expected to be moderate solvents.

-

Low to Insoluble: Expected in non-polar solvents like hexane and toluene . The significant polarity of the amine and pyridine functionalities will likely hinder its interaction with these non-polar hydrocarbon solvents.

Estimated Quantitative Solubility:

The following table provides an estimation of the solubility of this compound in various organic solvents. It is crucial to note that these are predicted values based on the solubility of structurally similar compounds and should be confirmed by experimental determination.

| Solvent | Predicted Solubility Range | Rationale based on Analogs |

| Methanol | 10 - 50 mg/mL | 3,5-Dichloro-4-methylpyridine is soluble in methanol.[4] |

| Ethanol | 5 - 30 mg/mL | Similar to methanol, but the larger alkyl chain may slightly reduce solubility. |

| Acetone | 10 - 50 mg/mL | 4-Dimethylaminopyridine (DMAP) is very soluble in acetone.[5] |

| Dichloromethane | 50 - 200 mg/mL | 3,5-dichloro-4-aminopyridine is soluble in dichloromethane.[6] |

| Chloroform | 50 - 200 mg/mL | 3,5-dichloro-4-aminopyridine is soluble in chloroform.[6] |

| Ethyl Acetate | 10 - 50 mg/mL | DMAP is very soluble in ethyl acetate.[5] |

| Acetonitrile | 5 - 30 mg/mL | A polar aprotic solvent, but generally a weaker solvent than DMF or DMSO. |

| Tetrahydrofuran (THF) | 10 - 50 mg/mL | A moderately polar ether, expected to have moderate solvating power. |

| Toluene | < 1 mg/mL | A non-polar aromatic solvent, unlikely to effectively solvate the polar groups. |

| Hexane | < 0.1 mg/mL | A non-polar aliphatic solvent, very poor solvent for this compound. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for this purpose.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

After the equilibration period, visually confirm that excess solid is still present in each vial.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method. The method should be specific for this compound and demonstrate linearity, accuracy, and precision.

-

Quantify the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized and pure compound is essential for obtaining accurate data.

Safety and Handling

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, a critical parameter for its application in research and development. While quantitative experimental data is not yet widely published, this guide offers a robust framework for predicting its solubility based on physicochemical properties and data from analogous structures. The detailed experimental protocol for the shake-flask method provides researchers with a reliable methodology to determine the precise solubility in various solvents. A thorough understanding and experimental validation of the solubility of this compound will undoubtedly facilitate its advancement in the drug discovery and development pipeline.

References

-

Solubility of Things. 3,5-Dichloro-2,6-dimethylpyridin-4-one. Available from: [Link]

-

Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. Available from: [Link]

-

PubChem. 3,5-Dichloroaniline. Available from: [Link]

- Shiu, W. Y., & Mackay, D. (1997). Physical-chemical properties of chlorinated dibenzo-p-dioxins. Chemosphere, 34(8), 1889-1899.

- Fenech, M., & Farrugia, C. (2015). A Correlation of Physicochemical Properties of Selected Medicinal Compounds to their Anatomical Therapeutic Chemical Classification. Malta Journal of Health Sciences, 2(1), 18-23.

- Shultz, M. D. (2019). An analysis of the physicochemical properties of oral drugs. ACS medicinal chemistry letters, 10(9), 1345-1350.

- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & St-Gallay, S. A. (2008). Physicochemical properties, ADME and safety attributes of drugs in Takeda's portfolio. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875.

Sources

- 1. biosynth.com [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is 4-Dimethylaminopyridine?_Chemicalbook [chemicalbook.com]

- 6. 3,5-Dichloro-4-aminopyridine Manufacturer & Supplier | Chemical Properties, MSDS & Applications – Buy High Purity 3,5-Dichloro-4-aminopyridine in China [pipzine-chem.com]

- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dichloro-2,6-dimethylpyridin-4-amine as a heterocyclic building block

An In-Depth Technical Guide to 3,5-Dichloro-2,6-dimethylpyridin-4-amine: A Strategic Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, established and putative synthetic routes, characteristic reactivity, and significant applications, particularly in the agrochemical and pharmaceutical sectors. Detailed experimental protocols, data summaries, and mechanistic visualizations are provided to serve as a practical resource for researchers, chemists, and professionals in drug development and materials science. The guide emphasizes the strategic importance of this molecule, arising from its unique substitution pattern which offers a combination of steric and electronic properties for targeted chemical transformations.

Introduction: The Strategic Value of Polysubstituted Pyridines

Substituted pyridine scaffolds are ubiquitous in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance materials. Their prevalence stems from the pyridine ring's unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. Within this important class, this compound (CAS No. 50978-40-0) emerges as a particularly strategic building block.[1][2][3][4]

The molecule's architecture is notable for several reasons:

-

Defined Reactivity Vectors: The two chlorine atoms at the 3- and 5-positions serve as reliable handles for cross-coupling reactions, allowing for the introduction of diverse substituents.

-

Modulated Basicity: The electron-withdrawing chlorine atoms temper the basicity of the pyridine nitrogen and the exocyclic amine, while the electron-donating methyl and amino groups counteract this effect, resulting in a nuanced pKa.

-

Steric Control: The methyl groups at the 2- and 6-positions provide steric shielding, which can influence the regioselectivity of reactions and impart conformational constraints on derivatives.

-

Bioisosteric Potential: The overall substitution pattern makes it an interesting scaffold for bioisosteric replacement in drug design.

This guide aims to provide a detailed exploration of this versatile building block, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis and process development.

Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50978-40-0 | [1][2][3] |

| Molecular Formula | C₇H₈Cl₂N₂ | [1][2][3] |

| Molecular Weight | 191.06 g/mol | [1][2] |

| Appearance | Crystalline solid | [5] |

| Melting Point | Data not readily available. The related 3,5-dichloro-2,6-dimethylpyridin-4-one is a solid.[5] The analogous 4-Amino-3,5-dichloropyridine melts at 156-166 °C.[6] | |

| Solubility | Expected to be soluble in many common organic solvents and have low solubility in water.[7] | |

| pKa (of conjugate acid) | Estimated to be in the range of 5-7, lower than unsubstituted 4-aminopyridine due to the electron-withdrawing chlorine atoms. |

Spectroscopic Profile (Predicted)

-

1H NMR (400 MHz, CDCl₃):

-

δ ~4.5-5.5 ppm (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

δ ~2.4-2.6 ppm (s, 6H): A sharp singlet integrating to six protons, representing the two equivalent methyl groups (-CH₃) at the 2- and 6-positions.

-

-

13C NMR (101 MHz, CDCl₃):

-

δ ~150-155 ppm: Quaternary carbon (C2/C6) attached to the methyl groups and ring nitrogen.

-

δ ~145-150 ppm: Quaternary carbon (C4) bearing the amino group.

-

δ ~110-115 ppm: Quaternary carbon (C3/C5) bearing the chloro groups.

-

δ ~20-25 ppm: Carbon of the methyl groups (-CH₃).

-

-

Mass Spectrometry (EI):

-

m/z ~190, 192, 194: A characteristic isotopic cluster for a molecule containing two chlorine atoms, representing the molecular ion [M]⁺. The approximate 9:6:1 ratio of the M, M+2, and M+4 peaks would be a key identifier.

-

Synthesis of this compound

The synthesis of this building block is not widely reported in standard literature, suggesting it is often prepared on-demand or via proprietary routes. However, a logical and robust synthetic pathway can be designed based on established pyridine chemistry, starting from the more accessible 2,6-dimethylpyridin-4-one. The overall process involves a two-step sequence: dichlorination followed by amination.

Detailed Experimental Protocol (Putative)

This protocol is a self-validating system based on well-established transformations in pyridine chemistry. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-one

This step is adapted from procedures for the chlorination of pyridinols. The choice of a strong chlorinating agent is critical to overcome the electron-rich nature of the starting material and achieve dichlorination.

-

Rationale: Direct chlorination of 2,6-dimethylpyridin-4-one is an effective method to install the chloro groups at the electron-rich 3- and 5-positions. Using a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in an acidic medium facilitates the electrophilic substitution.

-

Materials:

-

2,6-Dimethylpyridin-4-one

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

An appropriate solvent (e.g., glacial acetic acid or a high-boiling chlorinated solvent)

-

-

Procedure:

-

In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet/dropping funnel with 2,6-dimethylpyridin-4-one (1.0 eq).

-

Add the solvent (e.g., glacial acetic acid, ~5-10 volumes).

-

Slowly add sulfuryl chloride (2.2 eq) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will likely evolve HCl gas, which should be scrubbed.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate is collected by filtration, washed thoroughly with water to remove acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Dry the resulting solid under vacuum to yield crude 3,5-dichloro-2,6-dimethylpyridin-4-one. Further purification can be achieved by recrystallization.

-

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution (SₙAr) reaction, converting the pyridinone to a 4-chloropyridine intermediate in situ followed by amination. This is a high-activation-energy process requiring forcing conditions.

-

Rationale: The conversion of the pyridinone to the amine requires transformation of the C4-oxygen bond into a C4-nitrogen bond. A common method involves treating the pyridinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to form the 4-chloro intermediate, which is then displaced by ammonia under high temperature and pressure.

-

Materials:

-

3,5-Dichloro-2,6-dimethylpyridin-4-one (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ammonia (aqueous or gas)

-

A high-pressure reaction vessel (autoclave)

-

-

Procedure:

-

Caution: This step should only be performed by trained personnel with appropriate safety equipment. In a fume hood, combine 3,5-dichloro-2,6-dimethylpyridin-4-one (1.0 eq) and POCl₃ (~5 volumes) in a flask.

-

Carefully add PCl₅ (1.1 eq) portion-wise.

-

Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. This step generates the 3,4,5-trichloro-2,6-dimethylpyridine intermediate.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Transfer the crude residue to a high-pressure autoclave.

-

Add concentrated aqueous ammonia (~10-20 volumes) or charge the vessel with ammonia gas to a specified pressure.

-

Seal the autoclave and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.

-

After cooling to room temperature, carefully vent the autoclave.

-

Basify the reaction mixture with a strong base (e.g., 50% NaOH solution) to pH > 12.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Reactivity and Chemical Transformations

The synthetic utility of this compound is dictated by the reactivity of its three key functional sites: the exocyclic amino group, the two C-Cl bonds, and the pyridine ring nitrogen.

N-Functionalization of the Amino Group

The primary amino group at the C4 position can readily undergo standard transformations such as acylation, sulfonylation, and alkylation. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent chloro- and ring-nitrogen atoms. Reactions may require slightly more forcing conditions or stronger electrophiles compared to a simple aniline.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds at the 3- and 5-positions are prime sites for palladium-catalyzed cross-coupling reactions. This is the most powerful and common strategy for elaborating this scaffold.

-

Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the dichloropyridine with an organoboron reagent (e.g., arylboronic acids). This is a robust method for introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, providing access to a wide range of substituted diaminopyridines.

-

Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes, a key transformation for creating rigid linkers in medicinal chemistry and materials science.

The equivalence of the two chlorine atoms means that mono-functionalization can be challenging and may lead to a mixture of mono- and di-substituted products, often requiring careful control of stoichiometry and reaction conditions.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the mono-arylation of the title compound.

-

Rationale: Palladium(0) catalysts, stabilized by electron-rich, bulky phosphine ligands (like SPhos or XPhos), are highly effective for the oxidative addition into the strong C-Cl bond of an electron-rich pyridine ring. A suitable base is required to facilitate the transmetalation step of the catalytic cycle.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.2 eq for mono-coupling)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 eq)

-

Anhydrous solvent (e.g., Toluene/Water or 1,4-Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the flask, followed by the catalyst/ligand pre-mixture via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to isolate the desired mono-arylated product.

-

Applications in Agrochemicals and Pharmaceuticals

The unique substitution pattern of this compound has made it a valuable intermediate in both the agrochemical and pharmaceutical industries.

Agrochemicals: A Link to Clopidol

The title compound is structurally related to the coccidiostat Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol). It has been identified as a phytotoxic compound and has been used in the control of clopidol-resistant weeds.[3] This suggests its role as either a metabolite, a synthetic precursor, or an impurity in the manufacturing of Clopidol and related agrochemicals.[2] Its herbicidal properties indicate that it interacts with critical biological pathways in plants.[3]

Pharmaceuticals: A Scaffold for Drug Discovery

While no currently marketed drugs contain this exact fragment, the substituted aminopyridine motif is of significant interest in medicinal chemistry. The structural features of this compound make it an attractive starting point for library synthesis.

-

Case Study Insight - PDE4 Inhibitors: Research into potent and selective phosphodiesterase-4 (PDE4) inhibitors has utilized substituted aminopyridine residues. These compounds are explored for treating inflammatory conditions like asthma and COPD. The aminopyridine core serves as a central scaffold, with substitutions at the amino and chloro positions used to modulate potency, selectivity, and pharmacokinetic properties.

-

Future Potential: The ability to perform selective cross-coupling reactions at the 3- and 5-positions allows for the creation of diverse chemical libraries. This enables medicinal chemists to explore structure-activity relationships (SAR) systematically, optimizing ligand-protein interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

| Application Area | Example / Role | Significance |

| Agrochemicals | Related to the coccidiostat Clopidol; used as a herbicide.[2][3] | Demonstrates inherent biological activity and its relevance in crop protection. |

| Pharmaceuticals | A versatile scaffold for library synthesis, e.g., for targets like PDE4. | The defined reactivity vectors allow for systematic exploration of chemical space in drug discovery programs. |

| Organic Synthesis | A polysubstituted building block for accessing complex heterocyclic systems. | Provides a rigid core with multiple points for diversification. |

Handling, Safety, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its structure and data from closely related compounds like 4-amino-3,5-dichloropyridine.

-

Toxicity: The compound is considered toxic. Ingestion may lead to severe symptoms.[3] Halogenated aromatic amines should always be handled with care as they can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged substituents provide a unique combination of steric hindrance and electronic properties that chemists can exploit to build complex molecules with precision. While its current documented applications are primarily in the agrochemical field, its true potential as a versatile building block for medicinal chemistry is vast and largely untapped. The reliable reactivity of its chloro-groups in palladium-catalyzed cross-coupling reactions makes it an ideal platform for generating diverse libraries of novel compounds. As the demand for new, effective, and selective small-molecule therapeutics continues to grow, we can expect to see this and similar heterocyclic building blocks play an increasingly central role in the discovery pipelines of the future.

References

-

Veeprho. Clopidogrel EP Impurity A | CAS 90055-55-3. Available from: [Link]

-

Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. Available from: [Link]

-

Eureka. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. Available from: [Link]

-

Solubility of Things. 3,5-Dichloro-2,6-dimethylpyridin-4-one. Available from: [Link]

-

ResearchGate. One-Pot Three Component Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline Derivatives Using 4-Dimethylaminopyridine (DMAP) as a Catalyst | Request PDF. Available from: [Link]

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]

- Google Patents. Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [lgcstandards.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 50978-40-0 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Amino-3,5-dichlorpyridin, ≥ 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. 3,5-Dichloro-4-aminopyridine Manufacturer & Supplier | Chemical Properties, MSDS & Applications – Buy High Purity 3,5-Dichloro-4-aminopyridine in China [pipzine-chem.com]

An In-depth Technical Guide to the Potential Biological Activity of 3,5-Dichloro-2,6-dimethylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 3,5-dichloro-2,6-dimethylpyridin-4-amine, a substituted pyridine derivative. Drawing upon available data and structure-activity relationships within analogous chemical classes, this document elucidates the compound's likely primary application as a potent herbicidal agent. The guide delves into its probable mechanism of action as a synthetic auxin, disrupting critical physiological processes in susceptible plant species. Detailed, field-proven methodologies for the synthesis, purification, and evaluation of its phytotoxic effects are presented, including protocols for assessing activity on the model plant species Arabidopsis thaliana. Furthermore, this guide includes a discussion of the compound's physicochemical properties and a proposed signaling pathway for its herbicidal action. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery, weed science, and pesticide development, offering a foundational understanding for further investigation and application of this molecule.

Introduction and Physicochemical Profile

This compound is a halogenated and methylated derivative of 4-aminopyridine. Its chemical structure, featuring a substituted pyridine core, suggests a range of potential biological activities. However, the existing body of evidence strongly points towards its function as a phytotoxic agent.[1][2] The compound's structural similarity to known picolinic acid herbicides is a key indicator of its likely mode of action.[1] This guide will, therefore, focus on its herbicidal properties, providing a technical framework for its synthesis, characterization, and biological evaluation in an agricultural context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dichloro-4-aminopyridine | 2,6-Lutidine |

| CAS Number | 50978-40-0[1] | 22889-78-7 | 108-48-5 |

| Molecular Formula | C₇H₈Cl₂N₂[1] | C₅H₄Cl₂N₂[3] | C₇H₉N |

| Molecular Weight | 191.06 g/mol [1] | 163.00 g/mol [3] | 107.15 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline powder[3] | Colorless oily liquid[4] |

| Melting Point | Not available | 165-167 °C[3] | -5.9 °C[4] |

| Boiling Point | Not available | Not available | 144 °C[4] |

| Solubility | Limited solubility in water, soluble in organic solvents (predicted) | Slightly soluble in water; soluble in dichloromethane, chloroform[3] | Soluble in water and common organic solvents[4] |

Synthesis and Characterization

A plausible synthetic route to this compound can be extrapolated from established pyridine chemistry. The following protocol is a proposed method based on the chlorination of 2,6-lutidine followed by amination.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Chlorination of 2,6-Lutidine

-

To a solution of 2,6-lutidine in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and carefully quench with water or a mild base.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3,5-dichloro-2,6-lutidine by column chromatography or distillation.

Step 2: Amination of 3,5-Dichloro-2,6-lutidine

This step can potentially be achieved through several methods, including reductive amination or nucleophilic aromatic substitution.

Method A: Reductive Amination

-

Dissolve 3,5-dichloro-2,6-lutidine in a suitable solvent such as methanol.

-

Add an ammonia source, such as ammonium acetate or aqueous ammonia.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining a controlled temperature.[6]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction and adjust the pH to be basic.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Method B: Nucleophilic Aromatic Substitution

-

In a sealed reaction vessel, dissolve 3,5-dichloro-2,6-lutidine in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a source of ammonia, such as sodium amide or a concentrated solution of ammonia in an appropriate solvent.

-

Heat the mixture at an elevated temperature and pressure. The reaction conditions will need to be optimized to favor substitution at the 4-position.

-

After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Purify the product as described in Method A.

Biological Activity Profile: Herbicidal Action

The primary biological activity of this compound is its phytotoxicity, classifying it as a herbicide. The observed symptoms in treated plants, such as epinasty (twisting and curling of stems and leaves), are characteristic of synthetic auxin herbicides.[1]

Proposed Mechanism of Action: Synthetic Auxin Mimicry